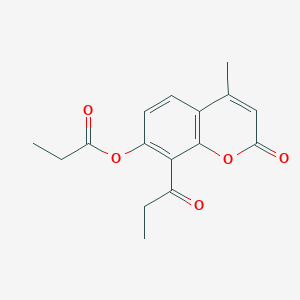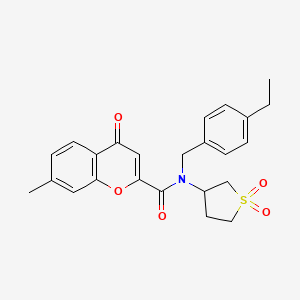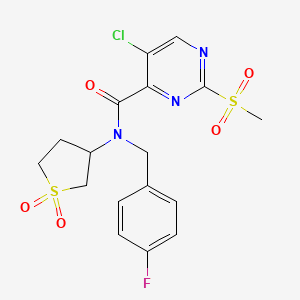
7-(3-Methoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl 4-nitrobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 4-nitrobenzoato de 7-(3-metoxifenil)-2-oxo-1,3-benzoxatio-5-ilo es un compuesto orgánico complejo que presenta un núcleo de benzoxatio con sustituyentes metoxifenil y nitrobenzoato
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del 4-nitrobenzoato de 7-(3-metoxifenil)-2-oxo-1,3-benzoxatio-5-ilo típicamente involucra reacciones orgánicas de múltiples pasos. Un método común involucra la formación inicial del núcleo de benzoxatio, seguida de la introducción de los grupos metoxifenil y nitrobenzoato a través de reacciones de sustitución aromática electrófila y esterificación. Las condiciones de reacción a menudo requieren el uso de catalizadores, temperaturas controladas y disolventes específicos para asegurar altos rendimientos y pureza.
Métodos de producción industrial
En un entorno industrial, la producción de este compuesto puede implicar reactores por lotes a gran escala donde las condiciones de reacción se controlan meticulosamente. También se puede emplear el uso de reactores de flujo continuo para mejorar la eficiencia y la escalabilidad. El proceso de purificación generalmente involucra técnicas de recristalización o cromatografía para lograr la calidad del producto deseada.
Análisis De Reacciones Químicas
Tipos de reacciones
El 4-nitrobenzoato de 7-(3-metoxifenil)-2-oxo-1,3-benzoxatio-5-ilo puede experimentar varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para introducir grupos funcionales adicionales o para modificar los existentes.
Reducción: Las reacciones de reducción se pueden utilizar para convertir los grupos nitro en aminas o para reducir otros grupos funcionales dentro de la molécula.
Sustitución: Las reacciones de sustitución electrófila y nucleófila pueden ocurrir en diferentes posiciones de los anillos aromáticos.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).
Reducción: Los agentes reductores como el borohidruro de sodio (NaBH₄) y el hidruro de litio y aluminio (LiAlH₄) se utilizan con frecuencia.
Sustitución: Los reactivos como los halógenos (por ejemplo, bromo, cloro) y los nucleófilos (por ejemplo, iones hidróxido, aminas) se emplean comúnmente.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos o cetonas, mientras que la reducción puede producir aminas o alcoholes.
Aplicaciones Científicas De Investigación
El 4-nitrobenzoato de 7-(3-metoxifenil)-2-oxo-1,3-benzoxatio-5-ilo tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como precursor en la síntesis de moléculas más complejas y como reactivo en varias reacciones orgánicas.
Biología: Las características estructurales del compuesto lo convierten en un candidato para estudiar interacciones enzimáticas y vías biológicas.
Industria: Se puede utilizar en la producción de productos químicos y materiales especiales con propiedades únicas.
Mecanismo De Acción
El mecanismo por el cual el 4-nitrobenzoato de 7-(3-metoxifenil)-2-oxo-1,3-benzoxatio-5-ilo ejerce sus efectos involucra interacciones con objetivos moleculares como enzimas y receptores. La estructura del compuesto le permite encajar en los sitios activos de las enzimas, potencialmente inhibiendo o modificando su actividad. Las vías involucradas pueden incluir transducción de señales, procesos metabólicos y respuestas celulares.
Comparación Con Compuestos Similares
Compuestos similares
Ácido 2-propenoico, 3-(4-hidroxi-3-metoxifenil)-: Este compuesto comparte el grupo metoxifenil y exhibe una reactividad similar en las reacciones de sustitución y oxidación.
Mequinol (4-metoxifenol): Otro compuesto con un grupo metoxilo, utilizado en dermatología y química orgánica.
Singularidad
El 4-nitrobenzoato de 7-(3-metoxifenil)-2-oxo-1,3-benzoxatio-5-ilo es único debido a su combinación de grupos benzoxatio y nitrobenzoato, que confieren propiedades químicas y biológicas distintas
Propiedades
Fórmula molecular |
C21H13NO7S |
|---|---|
Peso molecular |
423.4 g/mol |
Nombre IUPAC |
[7-(3-methoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl] 4-nitrobenzoate |
InChI |
InChI=1S/C21H13NO7S/c1-27-15-4-2-3-13(9-15)17-10-16(11-18-19(17)29-21(24)30-18)28-20(23)12-5-7-14(8-6-12)22(25)26/h2-11H,1H3 |
Clave InChI |
DUJLRQAWOZFQSP-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1)C2=C3C(=CC(=C2)OC(=O)C4=CC=C(C=C4)[N+](=O)[O-])SC(=O)O3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)ethyl)-3-(4-(4-methylbenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide](/img/structure/B11413434.png)
![2-({5-Butyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-[5-(4-methylphenyl)-6H-1,3,4-thiadiazin-2-YL]acetamide](/img/structure/B11413437.png)
![7-(4-ethoxy-3-methoxyphenyl)-3-(4-fluorophenyl)-3-hydroxy-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B11413463.png)

![N-[3-(1-pentyl-1H-benzimidazol-2-yl)propyl]cyclohexanecarboxamide](/img/structure/B11413473.png)
![3-(4-fluorophenyl)-1-thioxo-4-[3-(trifluoromethyl)benzyl][1,3]thiazolo[3,4-a]quinazolin-5(4H)-one](/img/structure/B11413480.png)
![5-butyl-4-(3,4-dimethoxyphenyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B11413488.png)
![N-[3-(1-ethyl-1H-benzimidazol-2-yl)propyl]-2-methylpropanamide](/img/structure/B11413494.png)
![N-{2-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]ethyl}-2-phenylacetamide](/img/structure/B11413495.png)



![5-chloro-2-(ethylsulfanyl)-N-{5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}pyrimidine-4-carboxamide](/img/structure/B11413528.png)
![Diethyl [2-(3,4-dimethoxyphenyl)-5-{[(furan-2-YL)methyl]amino}-1,3-oxazol-4-YL]phosphonate](/img/structure/B11413534.png)
